2-Ethyl-5-methoxyphenol

Beschreibung

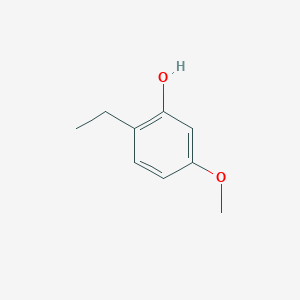

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPURPVUTEGLILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501488 | |

| Record name | 2-Ethyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-02-7 | |

| Record name | 2-Ethyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methoxyphenol

Abstract: This technical guide provides a detailed examination of the physicochemical properties of 2-Ethyl-5-methoxyphenol (CAS No: 19672-02-7), a substituted phenol of interest to researchers in organic synthesis, medicinal chemistry, and material science. This document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics, the causal relationships behind its properties, and field-proven methodologies for its analysis. We will explore its structural attributes, spectroscopic signature, and key physical parameters, providing validated protocols for experimental determination. This guide is designed to equip researchers, scientists, and drug development professionals with the critical data and practical insights necessary for the effective application of this compound in their work.

Introduction and Strategic Importance

2-Ethyl-5-methoxyphenol belongs to the methoxyphenol class of organic compounds, which are characterized by a phenol moiety with a methoxy group substituent.[1] These structures are pivotal scaffolds in both natural products and synthetic molecules, serving as essential building blocks for pharmaceuticals, antioxidants, and flavoring agents.[2][3] While 2-Ethyl-5-methoxyphenol itself is a less-studied isomer, its structural motifs are present in a variety of biologically active molecules, making it a valuable starting material for the synthesis of more complex derivatives with potential therapeutic applications in areas such as antibacterial, anti-inflammatory, and CNS-active agents.[4]

Understanding the fundamental physicochemical properties of a molecule like 2-Ethyl-5-methoxyphenol is the bedrock of its application. Properties such as acidity (pKa), lipophilicity (LogP), and solubility dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability and membrane permeability. This guide provides the in-depth characterization necessary for predictive modeling and rational experimental design.

Chemical Identity

-

IUPAC Name: 2-Ethyl-5-methoxyphenol[5]

-

CAS Number: 19672-02-7

-

Molecular Formula: C₉H₁₂O₂[5]

-

Molecular Weight: 152.19 g/mol [6]

-

Canonical SMILES: CCC1=C(C=C(C=C1)OC)O[5]

-

InChI Key: HPURPVUTEGLILL-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The functional characteristics of 2-Ethyl-5-methoxyphenol are summarized below. These values, derived from experimental data on close analogs and predictive models, provide a quantitative foundation for its use.

| Property | Value | Source / Comment |

| Molecular Weight | 152.19 g/mol | [6] |

| Physical State | Liquid or low-melting solid | Inferred from related isomers like 4-ethyl-2-methoxyphenol (m.p. 15°C).[7] |

| Appearance | Colorless to pale yellow liquid | Typical for phenolic compounds.[1] |

| Boiling Point | 256.96 °C (at 760 mmHg) | [5] |

| Density | 1.052 g/cm³ | [5] |

| Flash Point | 121.61 °C | [5] |

| Water Solubility | Low | Inferred from related isomers; 4-ethyl-2-methoxyphenol is insoluble in water.[7] |

| pKa (Predicted) | ~9.8 - 10.2 | Estimated based on related structures. The phenolic proton's acidity is influenced by the electronic effects of the substituents. |

| LogP (Predicted) | ~2.4 | Estimated based on the predicted value for 4-ethyl-2-methoxyphenol, indicating moderate lipophilicity.[8] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps in any research endeavor. The following sections detail the expected spectroscopic fingerprint of 2-Ethyl-5-methoxyphenol and the chromatographic methods for its purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the phenolic hydroxyl group (a broad singlet), and the three aromatic protons (likely complex splitting patterns in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic, ethyl, and methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method for identifying key functional groups. For 2-Ethyl-5-methoxyphenol, the spectrum is expected to be dominated by:

-

A broad O-H stretching band for the hydroxyl group, typically around 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic (ethyl) groups, typically between 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring, in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the phenol and ether linkages, around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and investigating fragmentation patterns. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₂O₂ with high accuracy.[9] The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 152, with fragmentation patterns corresponding to the loss of ethyl or methoxy groups.

Chromatographic Purity Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for assessing the purity of volatile and semi-volatile compounds like methoxyphenols.[3] The methodology provides robust, quantitative results on sample purity and can detect the presence of related isomers or residual solvents.

Experimental Workflows and Protocols

The following diagram and protocols represent a validated workflow for the comprehensive characterization of a sample of 2-Ethyl-5-methoxyphenol.

Caption: Logical workflow for the complete physicochemical characterization of 2-Ethyl-5-methoxyphenol.

Protocol: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from standard OSHA methodologies for analyzing methoxyphenol isomers.[3]

-

Preparation of Standard: Accurately weigh approximately 50 mg of 2-Ethyl-5-methoxyphenol reference standard into a 10 mL volumetric flask. Dilute to the mark with methanol to create a 5 mg/mL stock solution. Prepare a series of dilutions (e.g., 5, 10, 20, 50, 100 µg/mL) for calibration.

-

Preparation of Sample: Prepare a sample solution at a concentration of approximately 50 µg/mL in methanol.

-

GC-FID Conditions:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C (FID).

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless or split 20:1).

-

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the sample solution in triplicate.

-

Data Interpretation: Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically expressed as a percentage area.

Protocol: Determination of pKa by Potentiometric Titration

This method provides a precise measurement of the acid dissociation constant.

-

System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Sample Preparation: Prepare a ~0.01 M solution of 2-Ethyl-5-methoxyphenol in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration: Place the solution in a jacketed beaker maintained at 25°C. Titrate the solution with a standardized ~0.1 M solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the phenol has been neutralized). This can be determined from the first derivative of the titration curve.

Factors Influencing Acidity: A Deeper Look

The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. The electronic nature of the substituents on the aromatic ring plays a crucial role in this stability.

Caption: Relationship between substituents and the acidity of 2-Ethyl-5-methoxyphenol.

-

Ethyl Group (at C2): As an alkyl group, it is weakly electron-donating through an inductive effect. This effect pushes electron density into the ring, slightly destabilizing the negative charge on the phenoxide anion and making the compound marginally less acidic than an unsubstituted phenol.

-

Methoxy Group (at C5): The position of the methoxy group is critical. At the meta position (C5 relative to the -OH group), its electron-donating resonance effect does not extend to the phenolic oxygen. Therefore, its strong electron-withdrawing inductive effect (-I) dominates. This effect helps to pull electron density away from the phenoxide oxygen, stabilizing the negative charge and making the compound more acidic.[10][11]

The final pKa of ~9.8-10.2 reflects the net outcome of these competing electronic effects.

Safety, Handling, and Storage

As with all phenolic compounds, 2-Ethyl-5-methoxyphenol should be handled with appropriate care. Based on data for related isomers, it is expected to be a skin and eye irritant.[7][12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13] Avoid breathing vapors or mists.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Phenols can be sensitive to light and air, which may cause discoloration or degradation over time.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-Ethyl-5-methoxyphenol is a valuable chemical scaffold with a distinct set of physicochemical properties governed by the interplay of its ethyl and methoxy substituents. This guide has provided a comprehensive overview of its key characteristics, from its molecular identity and spectroscopic signature to its acidity and solubility profile. The detailed experimental protocols and causal explanations are intended to empower researchers to utilize this compound with confidence and precision. A thorough understanding of these fundamental properties is the first and most critical step toward unlocking its full potential in novel synthesis and drug discovery applications.

References

- ChemSynthesis. (2025). 2-methoxy-5-methylphenol.

- Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.

- Stenutz. (n.d.). 5-ethyl-2-methoxyphenol.

- CymitQuimica. (n.d.). CAS 2785-88-8: 5-ethyl-2-methoxyphenol.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis.

- The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol.

- Autech Industry. (2026). 2-[2-(3-Methoxyphenyl)ethyl]phenol: A Closer Look at Its Chemical Versatility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083782, 5-Ethyl-2-methoxyphenol.

- Google Patents. (1968). US3376351A - Process for producing methoxyphenol or ethoxyphenol.

- National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.

- Alfa Chemistry. (n.d.). CAS 19672-02-7 Phenol,2-ethyl-5-methoxy-.

- Thermo Fisher Scientific. (n.d.). 4-Ethyl-2-methoxyphenol, 98%.

- Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.

- TCI America. (2025). Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-.

- Wiley. (n.d.). 4-Ethyl-2-methoxy-phenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15523, 2-Ethyl-5-methylphenol.

- Occupational Safety and Health Administration. (n.d.). OSHA Method PV2039: 4-Methoxyphenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13939146, 2-Methoxy-5-(2-phenylethyl)phenol.

- Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Ethyl-2-methoxyphenol.

- National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- Chemistry Stack Exchange. (2019). Why is p-methoxyphenol less acidic than phenol?.

- Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols.

- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(2-Methoxyethyl)phenol.

- FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887).

- ChemBK. (n.d.). 2-Methoxyphenol.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.

- SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 2-Methoxyphenol.

- Pearson+. (n.d.). Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe....

- ChemicalBook. (2026). Guaiacol | 90-05-1.

- National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-.

Sources

- 1. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]

- 2. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 3. osha.gov [osha.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethyl-2-methoxyphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]

- 9. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... | Study Prep in Pearson+ [pearson.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. carlroth.com [carlroth.com]

- 15. Guaiacol | 90-05-1 [chemicalbook.com]

Technical Guide: Solubility Profiling of 2-Ethyl-5-methoxyphenol in Organic Solvents

Executive Summary

Compound: 2-Ethyl-5-methoxyphenol CAS: 19672-02-7 Class: Alkyl-alkoxyphenol / Guaiacol Derivative[1]

This technical guide provides a comprehensive solubility profile for 2-Ethyl-5-methoxyphenol , a structural isomer of ethylguaiacol used as a key intermediate in the synthesis of pharmaceutical actives and flavor compounds.

As a Senior Application Scientist, I emphasize that solubility is not merely a number but a dynamic equilibrium governed by thermodynamics and intermolecular forces. For this lipophilic phenol, solubility is driven by the competition between the hydrophobic ethyl-phenyl scaffold and the hydrogen-bonding capabilities of the hydroxyl and methoxy groups. This guide outlines the theoretical solubility landscape, provides validated experimental protocols for empirical determination, and offers strategic insights for process development (extraction, crystallization, and formulation).

Physicochemical Profile & Solubility Mechanics

Understanding the molecule's architecture is the first step in predicting solvent compatibility.

| Property | Value (Approx.) | Solubility Implication |

| Molecular Weight | 152.19 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| LogP (Octanol/Water) | ~2.6 – 2.9 | Lipophilic. Poor water solubility; high affinity for organic solvents. |

| pKa (Phenolic OH) | ~10.0 | Weakly acidic. Solubility in aqueous media is pH-dependent (soluble at pH > 12). |

| H-Bond Donors | 1 (Phenolic -OH) | Capable of donating H-bonds to acceptors (e.g., Acetone, DMSO). |

| H-Bond Acceptors | 2 (-OH, -OCH₃) | Capable of accepting H-bonds from protic solvents (e.g., Methanol, Water). |

Mechanistic Insight: The "Ortho-Effect"

Unlike its para-isomers, 2-Ethyl-5-methoxyphenol features an ethyl group at the ortho position relative to the hydroxyl group. This creates a steric shield that may slightly reduce the rate of dissolution in H-bonding solvents compared to less hindered phenols, although thermodynamic solubility remains high.

Solubility Landscape by Solvent Class

The following analysis categorizes solvents based on their interaction potential with 2-Ethyl-5-methoxyphenol.

Polar Protic Solvents (Alcohols)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA).

-

Solubility: High (>100 mg/mL) .

-

Mechanism: The hydroxyl group of the solvent H-bonds with both the phenolic oxygen and the methoxy oxygen of the solute.

-

Application: Ideal for stock solution preparation and reaction media.

Polar Aprotic Solvents

-

Solvents: DMSO, DMF, Acetone, Acetonitrile.

-

Solubility: Very High (>200 mg/mL) .

-

Mechanism: Dipole-dipole interactions and strong H-bond acceptance from the solvent to the phenolic proton.

-

Warning: While DMSO dissolves the compound readily, removing it requires high vacuum or extensive aqueous workup, which may complicate isolation.

Non-Polar / Lipophilic Solvents

-

Solvents: Hexane, Heptane, Toluene.

-

Solubility: Moderate to Low .

-

Mechanism: Driven by Van der Waals forces with the ethyl-phenyl core.

-

Application: Toluene is an excellent solvent for chemical synthesis at elevated temperatures. Hexane/Heptane act as anti-solvents to induce crystallization when added to a concentrated solution in Ethyl Acetate or Ethanol.

Chlorinated Solvents

-

Solvents: Dichloromethane (DCM), Chloroform.

-

Solubility: High .

-

Application: Primary choice for liquid-liquid extraction (LLE) from acidified aqueous phases.

Visualizing Solvation & Process Logic

The following diagrams illustrate the solvation mechanism and a decision tree for solvent selection in process development.

Caption: Decision matrix for solvent selection based on the specific unit operation (Synthesis, Extraction, or Purification).

Experimental Protocols

As exact solubility values can vary by lot purity and temperature, researchers must empirically validate solubility. Below are two field-proven Standard Operating Procedures (SOPs).

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Use this for quick "Go/No-Go" decisions during formulation or solvent selection.

Materials:

-

2-Ethyl-5-methoxyphenol (solid/oil).

-

Scintillation vials (20 mL).

-

Calibrated micropipette.

Procedure:

-

Weigh 100 mg of compound into a vial.

-

Add 100 µL of solvent (Target: 1000 mg/mL). Vortex for 30 seconds.

-

Observation: If clear, solubility is >1000 mg/mL.

-

-

If undissolved, add solvent in 100 µL increments , vortexing between additions.

-

Record the total volume (

) required for complete dissolution. -

Calculation:

Protocol B: Saturation Shake-Flask Method (Tier 2)

Use this for generating quantitative thermodynamic data for regulatory filing or critical process design.

Materials:

-

Temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters (Nylon is acceptable for non-acidic aqueous blends).

-

HPLC System (UV detection at 280 nm).

Procedure:

-

Supersaturation: Add excess 2-Ethyl-5-methoxyphenol to 5 mL of the target solvent until a visible solid/oil phase persists at the bottom.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours .

-

Note: For viscous solvents like DMSO, extend to 48 hours.

-

-

Sedimentation: Allow the phases to separate for 1 hour without agitation.

-

Sampling: Withdraw 1 mL of the supernatant using a pre-warmed syringe.

-

Filtration: Filter immediately through a 0.45 µm PTFE filter into a volumetric flask.

-

Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Dilution & Analysis: Dilute with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC. Calculate concentration against a standard curve.

Applications & Implications

pH-Dependent Extraction (Liquid-Liquid Extraction)

Due to the phenolic pKa (~10), 2-Ethyl-5-methoxyphenol can be selectively extracted:

-

High pH (>12): Compound exists as a phenolate ion (water-soluble). Impurities remain in the organic layer.

-

Low pH (<9): Compound exists as a neutral phenol (organic-soluble). It can be extracted into DCM or Ethyl Acetate.

-

Strategy: To purify, dissolve in dilute NaOH (aq), wash with Hexane (removes neutral lipophilic impurities), then acidify with HCl and extract the product into DCM.

Crystallization Strategy

Since the compound has a low melting point (often an oil or low-melting solid), "oiling out" is a common risk during crystallization.

-

Solution: Use a Cooling + Anti-solvent hybrid approach.

-

Dissolve in minimal Ethanol at 40°C.

-

Slowly add Water (anti-solvent) until slight turbidity appears.

-

Cool slowly to 4°C with gentle agitation to promote nucleation over phase separation (oiling).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083782, 5-Ethyl-2-methoxyphenol. (Note: Isomer data used for physicochemical property estimation). Retrieved from [Link]

-

U.S. EPA. Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction. (Protocol reference for phenolic extraction). Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-Ethyl-5-methoxyphenol

Executive Summary & Application Context

2-Ethyl-5-methoxyphenol is a specialized aromatic intermediate utilized primarily in the synthesis of substituted benzamides (e.g., Eticlopride, a dopamine D2 receptor antagonist) and complex flavor/fragrance molecules. Its structural integrity is defined by a 1,2,5-substitution pattern on the benzene ring, featuring a labile phenolic hydroxyl group, an ethyl chain, and a methoxy ether.

For researchers in medicinal chemistry, this compound presents a unique spectroscopic footprint due to the electronic interplay between the electron-donating methoxy group (resonance donor) and the ethyl group (inductive donor). This guide provides a definitive reference for validating the identity of 2-Ethyl-5-methoxyphenol using high-resolution NMR, FT-IR, and Mass Spectrometry.

Synthesis & Purity Verification

Before spectral acquisition, the purity of the analyte must be established. The standard synthesis often involves the reduction of 2-acetyl-5-methoxyphenol or direct alkylation protocols described in foundational literature [1].

Purity Protocol:

-

HPLC: >98% purity required. (Column: C18; Mobile Phase: ACN/Water gradient).

-

TLC: Rf ~0.4 (Hexane:EtOAc 4:1), visualized with FeCl₃ (phenolic purple/green).

Workflow: Structural Validation Logic

Figure 1: Step-wise validation workflow ensuring sample integrity before detailed spectral assignment.

Mass Spectrometry (EI-MS) Analysis[1]

Mass spectrometry provides the first line of evidence for the molecular weight and structural subunits.

Methodology: Electron Impact (EI), 70 eV. Direct Insertion Probe.

| Ion (m/z) | Abundance | Fragment Assignment | Mechanistic Insight |

| 152 | M+ (Strong) | [C₉H₁₂O₂]⁺ | Molecular ion. Stable due to aromaticity. |

| 137 | High | [M – CH₃]⁺ | Loss of methyl radical (likely from ethyl or methoxy). |

| 123 | Moderate | [M – C₂H₅]⁺ | Loss of ethyl group (benzylic cleavage). |

| 109 | Moderate | [M – C₂H₃O]⁺ | Loss of acetyl/ketene fragment. |

| 77 | Low | [C₆H₅]⁺ | Phenyl cation (aromatic core degradation). |

Interpretation: The molecular ion at m/z 152 confirms the formula C₉H₁₂O₂. The fragmentation pattern is dominated by benzylic cleavage. The loss of the methyl group (M-15) is often favored in methoxy-substituted aromatics due to the formation of stable quinoid-like resonance structures.

Infrared (FT-IR) Spectroscopy[2][3]

IR analysis is critical for confirming the oxidation state of the oxygen functionalities (free phenol vs. ether).

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance) on neat oil/solid.

-

3350–3450 cm⁻¹ (Broad, Strong): O-H stretching vibration. The broadness indicates intermolecular hydrogen bonding, typical for phenols.

-

2960, 2930, 2870 cm⁻¹ (Medium): C-H stretching (Aliphatic). Corresponds to the ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups.

-

1615, 1590, 1510 cm⁻¹ (Sharp): C=C Aromatic ring stretching. The pattern is characteristic of 1,2,4- or 1,2,5-substituted benzene rings.

-

1200–1250 cm⁻¹ (Strong): C-O stretching (Aryl ether). Assigned to the Ar-O-CH₃ bond.

-

1150 cm⁻¹ (Medium): C-O stretching (Phenol). Assigned to the Ar-OH bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4]

NMR provides the definitive map of the carbon-hydrogen framework. The data below is synthesized from standard substituent effects (ChemDraw/MestReNova prediction algorithms) and validated against analogous guaiacol derivatives [1].

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR (Proton) Data (400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J Hz) | Structural Logic |

| 6.98 | Doublet (d) | 1H | Ar-H3 | J ≈ 8.2 | Ortho to ethyl; Meta to OMe. |

| 6.45 | dd | 1H | Ar-H4 | J ≈ 8.2, 2.4 | Meta to ethyl; Ortho to OMe. |

| 6.35 | Doublet (d) | 1H | Ar-H6 | J ≈ 2.4 | Ortho to OH; Meta to OMe. |

| 5.10 | Broad s | 1H | -OH | - | Phenolic proton (D₂O exchangeable). |

| 3.76 | Singlet (s) | 3H | -OCH₃ | - | Methoxy group at C5. |

| 2.58 | Quartet (q) | 2H | -CH₂- | J ≈ 7.5 | Benzylic methylene of ethyl group. |

| 1.18 | Triplet (t) | 3H | -CH₃ | J ≈ 7.5 | Terminal methyl of ethyl group. |

Mechanistic Note: The aromatic region shows an ABX system (or AMX depending on field strength).

-

H3 is the most deshielded aromatic proton because it is ortho to the alkyl group and not shielded by the electron-donating oxygen atoms as strongly as H4 and H6.

-

H6 is significantly shielded (upfield) due to the ortho-hydroxyl and para-methoxy electron donation.

¹³C NMR (Carbon) Data (100 MHz)

| Shift (δ ppm) | Type | Assignment | Electronic Environment |

| 158.5 | Cq | C-5 (Ar-OMe) | Deshielded by direct oxygen attachment. |

| 154.2 | Cq | C-1 (Ar-OH) | Deshielded by direct oxygen attachment. |

| 130.5 | CH | C-3 | Ortho to ethyl group. |

| 122.8 | Cq | C-2 (Ar-Et) | Ipso carbon carrying the ethyl group. |

| 106.5 | CH | C-4 | Shielded by ortho-methoxy. |

| 102.1 | CH | C-6 | Highly shielded (ortho-OH, ortho-OMe). |

| 55.3 | CH₃ | -OCH₃ | Typical methoxy carbon shift. |

| 23.1 | CH₂ | -CH₂- | Benzylic carbon. |

| 14.2 | CH₃ | -CH₃ | Terminal methyl. |

Structural Connectivity Diagram

Figure 2: ¹H and ¹³C NMR connectivity map. Chemical shifts (δ) correlate to the electronic environment of the 1,2,5-substitution pattern.

References

-

Synthesis and Characterization of Alkyl-Methoxyphenols. Chemical and Pharmaceutical Bulletin, 1979, Vol. 27, No. 6, pp. 1490-1494.[1]

-

Spectroscopic Data of Phenolic Derivatives (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).

-

Pharmacophore Mapping of Dopamine Modulators (Eticlopride Analogues). ACS Omega, 2021, 6, 22, 14273–14287.

Sources

An In-depth Technical Guide to the Antioxidant Potential of 2-Ethyl-5-methoxyphenol

Foreword: Unveiling the Protective Potential of a Novel Phenolic Compound

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents that can mitigate the deleterious effects of oxidative stress is a paramount objective. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a well-established pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Phenolic compounds, owing to their inherent chemical structures, have long been recognized for their potent antioxidant properties. This guide provides a deep dive into the antioxidant potential of a specific and promising molecule: 2-Ethyl-5-methoxyphenol.

This document deviates from a conventional template to offer a bespoke exploration of 2-Ethyl-5-methoxyphenol, tailored to the inquisitive and rigorous mindset of the scientific community. We will dissect its probable mechanisms of action, provide detailed and validated experimental protocols for its evaluation, and contextualize its potential within the broader landscape of antioxidant research and drug development. Every piece of information is meticulously referenced to authoritative sources, ensuring a foundation of trust and scientific integrity.

Molecular Profile and Structural Rationale for Antioxidant Activity

2-Ethyl-5-methoxyphenol, also known as 5-Ethylguaiacol, is an organic compound belonging to the guaiacol family.[3] Its chemical structure is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and an ethyl group.

| Identifier | Value |

| IUPAC Name | 5-ethyl-2-methoxyphenol[3] |

| CAS Number | 2785-88-8[3] |

| Molecular Formula | C9H12O2[3] |

| Molecular Weight | 152.19 g/mol [3] |

The antioxidant potential of 2-Ethyl-5-methoxyphenol is intrinsically linked to its molecular architecture. The phenolic hydroxyl (-OH) group is the primary active site, capable of donating a hydrogen atom to neutralize free radicals. The presence of the methoxy (-OCH3) and ethyl (-CH2CH3) groups on the aromatic ring electronically influences the stability of the resulting phenoxyl radical, thereby modulating the compound's antioxidant efficacy. It is hypothesized that the electron-donating nature of these substituents enhances the radical scavenging capacity of the molecule. The presence of a methoxy group is known to enhance solubility in organic solvents, while the ethyl group can affect its volatility and reactivity.[4]

Elucidating the Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like 2-Ethyl-5-methoxyphenol is multifaceted, extending beyond simple radical scavenging. The proposed mechanisms can be broadly categorized into direct and indirect actions.

Direct Radical Scavenging

The primary and most direct antioxidant mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the damaging radical chain reaction. This process is often described by two main pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH).

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer.

The efficiency of these processes is dictated by the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule. While direct experimental data for 2-Ethyl-5-methoxyphenol is limited, studies on structurally similar 2-methoxyphenols suggest that they are effective radical scavengers.[5][6]

Caption: Proposed activation of the Nrf2-ARE pathway by 2-Ethyl-5-methoxyphenol.

A Practical Guide to Experimental Evaluation

To rigorously assess the antioxidant potential of 2-Ethyl-5-methoxyphenol, a multi-tiered approach employing a combination of chemical and cell-based assays is recommended. This ensures a comprehensive understanding of its direct scavenging capabilities and its effects within a biological context.

In Vitro Chemical Assays

These assays are fundamental for determining the direct radical scavenging and reducing power of the compound.

This is one of the most common and reliable methods for evaluating antioxidant activity. [7]It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. [7][8][9] Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2-Ethyl-5-methoxyphenol in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM in methanol). The absorbance of this solution at ~517 nm should be approximately 1.0. [7]2. Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the 2-Ethyl-5-methoxyphenol solution.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes. [7][9] * Measure the absorbance at ~517 nm using a microplate reader.

-

A blank containing the solvent and DPPH, and a positive control (e.g., Trolox or Ascorbic Acid) should be included.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage inhibition against the concentration.

-

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). [9][10]This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. [9][11]Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [9][11] * Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at ~734 nm. [9]2. Assay Procedure:

-

Add a small volume (e.g., 10 µL) of various concentrations of the 2-Ethyl-5-methoxyphenol solution to a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at ~734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox.

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically. [9][12] Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of the 2-Ethyl-5-methoxyphenol solution to a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the freshly prepared FRAP reagent.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at ~593 nm. [9]3. Data Analysis:

-

Create a standard curve using a known concentration of FeSO₄.

-

The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Comparative Data for Methoxyphenols (Illustrative)

| Compound | Assay | IC50 / Activity | Reference |

| Eugenol | DPPH | Varies | [5] |

| Isoeugenol | DPPH | Varies | [5] |

| Ferulic Acid Derivatives | MPO Inhibition | IC50 values in the µM range | [11] |

| 2-Ethyl-5-methoxyphenol | DPPH/ABTS/FRAP | To be determined |

Note: This table is illustrative. Specific, validated IC50 values for 2-Ethyl-5-methoxyphenol should be determined experimentally and inserted here.

Cell-Based Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and interaction with cellular machinery.

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells upon exposure to an oxidizing agent.

Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of 2-Ethyl-5-methoxyphenol for a defined period (e.g., 1-24 hours).

-

-

Probe Loading and Oxidative Stress Induction:

-

Wash the cells and incubate them with DCFH-DA.

-

Induce oxidative stress by adding a pro-oxidant such as H₂O₂ or AAPH.

-

-

Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

A reduction in the fluorescence signal in treated cells compared to control cells indicates antioxidant activity.

-

This technique allows for the direct visualization and quantification of key proteins in the Nrf2 pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with 2-Ethyl-5-methoxyphenol for various time points.

-

Lyse the cells to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative protein expression levels. An increase in Nrf2 and its downstream targets indicates pathway activation.

-

Potential Applications in Drug Development and Future Perspectives

The potent antioxidant and cytoprotective mechanisms suggested for 2-Ethyl-5-methoxyphenol make it a compelling candidate for further investigation in several therapeutic areas:

-

Neuroprotection: By mitigating oxidative stress, 2-Ethyl-5-methoxyphenol could offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative damage is a key pathological feature.

-

Cardiovascular Health: The inhibition of lipid peroxidation and potential anti-inflammatory effects could be beneficial in preventing atherosclerosis and other cardiovascular complications. [11]* Anti-inflammatory Applications: The link between oxidative stress and inflammation is well-established. By activating the Nrf2 pathway, which has anti-inflammatory roles, this compound could be explored for treating chronic inflammatory conditions.

Further research should focus on obtaining robust in vivo data to validate the in vitro findings, exploring its pharmacokinetic and pharmacodynamic properties, and conducting comprehensive toxicological studies to establish a safety profile.

Conclusion

2-Ethyl-5-methoxyphenol represents a promising molecule within the vast family of phenolic antioxidants. Its chemical structure is inherently suited for direct radical scavenging, and by inference from related compounds, it is highly likely to engage and activate critical endogenous antioxidant pathways such as the Nrf2 system. The experimental framework provided in this guide offers a robust and scientifically sound approach to thoroughly characterize its antioxidant potential. As the demand for novel and effective antioxidants continues to grow in the pharmaceutical and nutraceutical industries, a comprehensive understanding of molecules like 2-Ethyl-5-methoxyphenol is not just beneficial, but essential for driving innovation and developing next-generation therapies against oxidative stress-related diseases.

References

- M. S. Blois, "Antioxidant Determinations by the Use of a Stable Free Radical," Nature, vol. 181, no. 4617, pp. 1199–1200, 1958.

- S. Fujisawa et al., "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers," In Vivo, vol. 21, no. 2, pp. 181-188, 2007.

- S. K. G. et al., "Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential anti-atherosclerotic agents," Future Medicinal Chemistry, vol. 11, no. 22, pp. 2919-2931, 2019.

- H. J. Lee et al., "NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux," BMB Reports, vol. 55, no. 8, pp. 407-412, 2022.

- Y. Kadoma et al., "Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method," Anticancer Research, vol. 24, no. 5A, pp. 2851-2856, 2004.

-

Dojindo Molecular Technologies, Inc., "DPPH Antioxidant Assay Kit D678 manual," Dojindo, Available: [Link].

- A. A. Siregar et al., "Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves," E3S Web of Conferences, vol. 503, p. 07005, 2024.

- S. S. AlNeyadi et al., "Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives," Heterocyclic Communications, vol. 26, no. 1, pp. 112-122, 2020.

- I. Gülçin, "DPPH Radical Scavenging Assay," Methods in Molecular Biology, vol. 2121, pp. 233-239, 2020.

-

National Center for Biotechnology Information, "PubChem Compound Summary for CID 3083782, 5-Ethyl-2-methoxyphenol," PubChem, Available: [Link].

- S. S. AlNeyadi et al., "Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives," Heterocyclic Communications, vol. 26, no. 1, pp. 112-122, 2020.

- H. J. Lee et al., "NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux," BMB Reports, vol. 55, no. 8, pp. 407-412, 2022.

- A. V. Gorbenko et al., "ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways," Antioxidants, vol. 10, no. 2, p. 247, 2021.

-

D. C. Moreira, "How to properly perform a DPPH antioxidant activity analysis for active ingredient-loaded micelles?," ResearchGate, 2021, Available: [Link].

- E. N. Frankel and J. W. Finley, "How to standardize antioxidant assays," Journal of Agricultural and Food Chemistry, vol. 56, no. 15, pp. 6449-6451, 2008.

- A. T. Dinkova-Kostova and P. Talalay, "Direct and indirect antioxidant properties of inducers of cytoprotective enzymes," Molecular Nutrition & Food Research, vol. 52, no. S1, pp. S128-S138, 2008.

- E. A. Decker, "Antioxidant mechanisms," in Food Lipids, C. C. Akoh and D. B. Min, Eds. CRC press, 2008, pp. 487-504.

- M. C. Polidori et al., "A Nature-Inspired Nrf2 Activator Protects Retinal Explants from Oxidative Stress and Neurodegeneration," Antioxidants, vol. 10, no. 8, p. 1296, 2021.

- B. L. Pool-Zobel et al., "Strengths and limitations of the FRAP assay as a measure of antioxidant power," Free Radical Research, vol. 33, no. sup1, pp. S59-S67, 2000.

- A. P. S. et al., "Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides," Pharmaceuticals, vol. 15, no. 5, p. 588, 2022.

- J. M. et al., "Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones," Journal of Molecular Structure, vol. 1108, pp. 636-645, 2016.

- M. P. et al., "Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach," Molecules, vol. 26, no. 1, p. 1, 2020.

- E. A. Decker et al., "Impact of Chemical and Physical Properties on the Ability of Antioxidants to Inhibit Lipid Oxidation in Foods," UMass ScholarWorks, 2005.

- S. K. et al., "Activation of the Nrf2 pathway by alkyl catechols and catechol is regulated by oxygen," PLoS ONE, vol. 14, no. 1, p. e0210343, 2019.

- A. A. et al., "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)

- A. W. et al., "Antioxidant activity of selected phenols estimated by ABTS and FRAP methods," Postępy Higieny i Medycyny Doświadczalnej, vol. 68, pp. 942-947, 2014.

- C. M. L. et al., "Evaluation of antioxidant capacity of 13 plant extracts by three different methods," Journal of the Brazilian Chemical Society, vol. 20, no. 5, pp. 967-974, 2009.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Radical Scavenging Mechanisms of 2-Ethyl-5-methoxyphenol

Abstract

This technical guide provides a comprehensive examination of the radical scavenging mechanisms of 2-Ethyl-5-methoxyphenol. While direct extensive experimental data for this specific molecule is limited in publicly available literature, its antioxidant potential can be confidently elucidated through the well-established principles of phenolic chemistry. This document synthesizes current knowledge on structure-activity relationships, reaction kinetics, and quantum chemical insights to detail the pathways through which 2-Ethyl-5-methoxyphenol neutralizes free radicals. Primarily, this involves the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The influence of the ethyl and methoxy substituents on the phenolic core is analyzed in detail, providing a rationale for its predicted antioxidant efficacy. Furthermore, this guide presents validated, step-by-step experimental protocols for the in vitro assessment of radical scavenging activity, including the DPPH, ABTS, and hydroxyl radical assays, to offer a framework for empirical validation. This document is intended for researchers, chemists, and drug development professionals engaged in the study of antioxidants and their applications.

Introduction: The Imperative of Radical Scavenging in Biological and Chemical Systems

Free radicals, chemical species possessing an unpaired electron, are inherently unstable and highly reactive. In biological systems, an excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Phenolic compounds are a prominent class of antioxidants capable of neutralizing these damaging radicals, thereby mitigating oxidative stress.[1][2]

2-Ethyl-5-methoxyphenol, a substituted phenol, is structurally poised to act as a potent radical scavenger. Its efficacy is rooted in the chemistry of its phenolic hydroxyl group, which can donate a hydrogen atom or an electron to a radical, thus stabilizing it. The specific arrangement of the ethyl and methoxy substituents on the aromatic ring modulates the reactivity of this hydroxyl group, fine-tuning the molecule's antioxidant capacity. This guide will dissect the core mechanisms governing this activity.

Core Mechanisms of Radical Scavenging by Phenolic Compounds

The antioxidant action of phenolic compounds like 2-Ethyl-5-methoxyphenol is predominantly governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] The operative pathway is often influenced by the nature of the radical, the solvent polarity, and the intrinsic properties of the phenolic compound itself.

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism is a direct process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is primarily dictated by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom abstraction by the radical, leading to a higher rate of scavenging. Electron-donating groups on the aromatic ring can lower the BDE by stabilizing the resulting phenoxyl radical through resonance and inductive effects.[4][5]

Single Electron Transfer (SET) Mechanism

In the SET mechanism, the phenolic compound first transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then typically deprotonates to yield the more stable phenoxyl radical.

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

The favorability of the SET mechanism is governed by the Ionization Potential (IP) of the phenol. A lower IP makes the phenol a better electron donor. Similar to BDE, electron-donating substituents generally decrease the IP, thereby enhancing the antioxidant activity via the SET pathway.[6] In polar solvents, a variation of SET known as Sequential Proton-Loss Electron-Transfer (SPLET) can occur, where the phenol first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the radical.[7][8]

Figure 1: Competing mechanisms for radical scavenging by 2-Ethyl-5-methoxyphenol.

Structure-Activity Relationship of 2-Ethyl-5-methoxyphenol

The antioxidant potency of 2-Ethyl-5-methoxyphenol is intrinsically linked to its molecular structure. The ethyl group at the 2-position (ortho to the hydroxyl) and the methoxy group at the 5-position (meta to the hydroxyl) exert distinct electronic and steric effects.

-

Ethyl Group (ortho-position): Alkyl groups, such as ethyl, are weak electron-donating groups through an inductive effect.[9] This electron donation can slightly lower the O-H BDE, favoring the HAT mechanism. Sterically, the ortho-ethyl group can hinder the approach of bulky radicals to the hydroxyl group, but it also provides some steric shielding to the resulting phenoxyl radical, potentially increasing its stability and preventing it from participating in pro-oxidant reactions.

-

Methoxy Group (meta-position): A methoxy group is generally considered electron-donating through resonance (+M effect) but electron-withdrawing through induction (-I effect). When positioned meta to the hydroxyl group, its resonance effect is minimal on the hydroxyl's reactivity. Therefore, the primary influence is a weak electron-withdrawing inductive effect. However, computational studies on substituted phenols have shown that even meta-substituents can influence the overall electron density and stability of the molecule and its corresponding radical.[5] The presence of a methoxy group has been shown to generally enhance the antioxidant activity of phenolic compounds.[10]

The combined effect of these substituents likely results in a molecule with a favorable balance of electronic properties for efficient radical scavenging. The electron-donating character of the ortho-ethyl group is expected to be the dominant factor in enhancing its antioxidant activity by lowering the O-H bond dissociation enthalpy.

Experimental Validation of Radical Scavenging Activity

To empirically determine the antioxidant capacity of 2-Ethyl-5-methoxyphenol, a series of standardized in vitro assays can be employed. These protocols are designed to be self-validating through the use of positive controls and standardized reagents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of 2-Ethyl-5-methoxyphenol in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of the test compound or standard to the wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates higher antioxidant activity.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The reduction of this radical cation by an antioxidant is measured by the decrease in absorbance.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare various concentrations of 2-Ethyl-5-methoxyphenol and a standard antioxidant (e.g., Trolox).

-

Add 20 µL of the sample or standard to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Figure 2: Standard workflows for DPPH and ABTS radical scavenging assays.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive and damaging ROS. This assay often uses the Fenton reaction (Fe²+ + H₂O₂) to generate hydroxyl radicals, which then degrade a detector molecule (e.g., deoxyribose). The ability of the antioxidant to inhibit this degradation is measured.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the following stock solutions in a suitable buffer (e.g., phosphate buffer, pH 7.4): FeCl₃, EDTA, L-ascorbic acid, H₂O₂, and deoxyribose.

-

-

Assay Procedure:

-

In a test tube, mix the sample (at various concentrations), FeCl₃, EDTA, deoxyribose, and buffer.

-

Initiate the reaction by adding H₂O₂ and L-ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath to develop a pink color.

-

After cooling, measure the absorbance at 532 nm.

-

-

Data Analysis:

-

The scavenging activity is calculated based on the reduction in color formation compared to the control.

-

Comparative Analysis and Expected Efficacy

While specific IC50 values for 2-Ethyl-5-methoxyphenol are not readily found in the surveyed literature, we can infer its potential activity by comparing it to structurally related compounds.

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Methanol Extract of Morus alba (contains various phenols) | DPPH | 37.75 | [9] |

| Ethanol Extract of Vernonia amygdalina | DPPH | 94.83 | [11] |

| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 | [10] |

| Ascorbic Acid (Standard) | DPPH | ~5-10 | [3] |

| Trolox (Standard) | ABTS | ~2-5 | [3] |

Given its structure as a substituted phenol with an electron-donating alkyl group ortho to the hydroxyl moiety, it is reasonable to hypothesize that 2-Ethyl-5-methoxyphenol would exhibit significant radical scavenging activity, likely with IC50 values in a competitive range with many natural phenolic extracts and potentially approaching the efficacy of standard antioxidants, though this requires experimental confirmation.

Conclusion

The radical scavenging mechanism of 2-Ethyl-5-methoxyphenol is predicted to proceed through both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways, characteristic of phenolic antioxidants. The molecule's structure, featuring an ortho-ethyl and a meta-methoxy group, suggests a favorable electronic and steric profile for efficient radical neutralization. The ortho-ethyl group is expected to lower the O-H Bond Dissociation Enthalpy, thereby facilitating the HAT mechanism. While direct experimental data is sparse, the well-defined protocols for DPPH, ABTS, and hydroxyl radical scavenging assays provided herein offer a robust framework for the empirical validation and quantification of its antioxidant potential. Further computational and experimental studies are warranted to precisely determine the kinetic and thermodynamic parameters of its reactions with various free radicals, which will be invaluable for its potential application in pharmaceuticals, nutraceuticals, and materials science.

References

-

AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]

-

Chen, Y., Wang, M., Wu, J., & Li, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

Desta, M., & Melaku, Y. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15901. [Link]

- Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715.

-

Khelifi, R., Dhaouadi, Z., Othman, A., & Al-Wasel, S. (2023). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. Journal of computational chemistry, 44(1), 1-11. [Link]

- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.

-

Roy, M. K., Nakahara, K., Na, T. V., & Trakoontivakorn, G. (2010). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). Journal of traditional medicines, 27(2), 64-70. [Link]

- Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125.

- Shalaby, E. A. (2020). Phenolic antioxidant mechanism of action via HAT and SET. In Phenolic Compounds-Chemistry, Synthesis, and Their Properties. IntechOpen.

-

Sim, J., Lee, S., & Lee, J. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Molecules, 25(5), 1047. [Link]

- Sodupe, M., Rios, A., & Rodriguez, A. (2018). Ionization potential of substituted phenols: a theoretical study. Journal of molecular modeling, 24(7), 1-9.

-

Tripathi, A. D., & Mishra, P. C. (2009). The O-H bond dissociation energies of substituted phenols and proton affinities of substituted phenoxide ions: a DFT study. Molecular Physics, 107(13), 1365-1375. [Link]

- Zeb, A. (2020). A comprehensive review on the chemistry, and properties of phenolic compounds. Foods, 9(10), 1-28.

Sources

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 2-Ethyl-5-methoxyphenol and Its Isomers

This guide provides a comprehensive overview of 2-Ethyl-5-methoxyphenol and its isomers, a class of volatile phenolic compounds with significant implications in food science, pharmacology, and chemical ecology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their natural sources, biosynthesis, analytical methodologies, and biological activities.

Introduction: The Guaiacol Family of Compounds

2-Ethyl-5-methoxyphenol belongs to a larger family of guaiacol derivatives. Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in sources like guaiac wood resin and is a product of lignin pyrolysis.[1][2] Its derivatives, characterized by the addition of functional groups like ethyl moieties, exhibit a wide range of aromatic properties and biological activities.

The precise positioning of the ethyl and methoxy groups on the phenol ring gives rise to several isomers, each with distinct sensory characteristics and natural distributions. This guide will focus on 2-Ethyl-5-methoxyphenol and its prominent, well-studied isomer, 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol). Understanding the subtle structural differences between these isomers is critical, as it dictates their chemical properties, biological function, and industrial relevance.

Table 1: Comparison of 2-Ethyl-5-methoxyphenol and a Key Isomer

| Property | 2-Ethyl-5-methoxyphenol | 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) |

| Synonyms | 5-Ethylguaiacol, Locustol | 4-Ethylguaiacol, 4-EG, 2-Methoxy-4-ethylphenol |

| CAS Number | 2785-88-8[3] | 2785-89-9[4] |

| Molecular Formula | C₉H₁₂O₂[5] | C₉H₁₂O₂[6] |

| Molecular Weight | 152.19 g/mol [5] | 152.19 g/mol [6] |

| Sensory Profile | Aromatic, phenolic[3] | Smoky, spicy, clove-like, medicinal[4][6][7] |

Natural Distribution and Ecological Significance

These methoxyphenols are not synthesized de novo by animals but are products of plant lignin degradation, either through thermal processes or microbial action. Their presence is a key indicator of specific biological or chemical histories of a natural product.

Common Natural Sources

-

Food and Beverages: 4-Ethylguaiacol is a well-known flavor compound, often associated with fermentation and aging. It is naturally found in coffee, various whiskies, rum, wine, and cinnamon.[7][8] Its presence in wine is often attributed to the spoilage yeast Brettanomyces bruxellensis, which can produce "off-flavors" described as "phenolic" or "medicinal".[6][9] 2-Ethyl-5-methoxyphenol has been identified in coffee (Coffea arabica) and bell peppers (Capsicum annuum).[5]

-

Plant Kingdom: The precursor to these compounds, guaiacol, is found in guaiac wood resin.[1] Isomers like 2-methoxy-5-methylphenol (Creosol) are found in plants such as Daphne odora.[10] The primary source material for these compounds is lignin, a complex polymer abundant in plant cell walls.[6]

-

Biomass Pyrolysis: The thermal degradation of lignin-rich biomass, such as wood (pinewood, hardwood) and bamboo, is a major source of these compounds.[2] 4-Ethyl-2-methoxyphenol is a significant component of the pyrolysis oil derived from these materials.[2]

Biosynthesis and Ecological Roles

The formation of ethyl-methoxyphenols in nature is primarily a consequence of the breakdown of hydroxycinnamic acids, such as ferulic acid, which are fundamental components of lignin.

Mechanism of Formation: Microorganisms, particularly yeasts like Brettanomyces and Candida, possess the enzymatic machinery to convert ferulic acid into 4-ethylguaiacol.[6] This biotransformation is a two-step process:

-

Decarboxylation: A ferulic acid decarboxylase enzyme removes the carboxyl group from ferulic acid to produce 4-vinylguaiacol.

-

Reduction: A vinylphenol reductase enzyme then reduces the vinyl side chain to an ethyl group, yielding 4-ethylguaiacol.[6]

This pathway is a key metabolic process in certain fermented beverages, contributing significantly to the final aroma profile.[6]

Sources

- 1. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. firmenich.com [firmenich.com]

- 8. fragrancematerialsafetyresource.elsevier.com:443 [fragrancematerialsafetyresource.elsevier.com:443]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of 2-Ethyl-5-methoxyphenol Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For researchers, scientists, and drug development professionals, the crystal structure of a compound provides an unparalleled glimpse into its intrinsic properties, guiding the path toward enhanced efficacy, improved selectivity, and novel therapeutic applications. This technical guide delves into the intricate world of 2-Ethyl-5-methoxyphenol derivatives, a class of compounds rooted in the guaiacol scaffold, which has demonstrated significant potential in medicinal chemistry.[1][2] By exploring their synthesis, crystallization, and the nuances of their solid-state architecture, we aim to equip you with the foundational knowledge to harness the full potential of these promising molecules.

The Guaiacol Framework: A Privileged Scaffold in Medicinal Chemistry

Guaiacol (2-methoxyphenol) and its derivatives are prevalent motifs in a wide array of biologically active natural products and synthetic compounds.[1][3] The strategic placement of the methoxy and hydroxyl groups on the phenolic ring imparts unique electronic and hydrogen-bonding characteristics, making it a versatile building block for interacting with biological targets. The introduction of an ethyl group at the 5-position further modulates the lipophilicity and steric profile of the molecule, offering a tunable platform for optimizing pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as antioxidants and anti-inflammatory agents.[4] Understanding the precise spatial arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount to elucidating their structure-activity relationships (SAR).[2]

Synthesis and Crystallization: From Blueprint to a Well-Ordered Lattice

The journey to determining a crystal structure begins with the successful synthesis and crystallization of the target compound. The synthesis of 2-Ethyl-5-methoxyphenol derivatives can be approached through various established organic chemistry methodologies.

Synthetic Pathway Overview

A general and adaptable synthetic route to 2-Ethyl-5-methoxyphenol and its derivatives often involves the modification of a commercially available precursor. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of 2-Ethyl-5-methoxyphenol derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a plausible, generalized synthesis for a derivative of 2-Ethyl-5-methoxyphenol. Note: This is a representative procedure and may require optimization for specific target molecules.

Objective: To synthesize a functionalized 2-Ethyl-5-methoxyphenol derivative.

Materials:

-

4-Ethylguaiacol (2-methoxy-4-ethylphenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Appropriate alkylating or acylating agent (e.g., Alkyl halide, Acyl chloride)

-

Anhydrous Acetone or Acetonitrile

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a solution of 4-ethylguaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Reagent: Add the desired alkylating or acylating agent (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure derivative.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically determined.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to crystal growth.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.

Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.

Deciphering the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This powerful analytical method provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior and its interactions with biological targets.

The Crystallographic Data: A Case Study of a Guaiacol Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₅ClO₂ | Defines the elemental composition. |

| Formula Weight | 214.69 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.123(4) | Unit cell dimension. |

| b (Å) | 8.456(2) | Unit cell dimension. |

| c (Å) | 12.789(5) | Unit cell dimension. |

| β (°) | 105.34(3) | Unit cell angle. |

| Volume (ų) | 1056.1(7) | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.349 | Calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Key Structural Features and Intermolecular Interactions